(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol (r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18212542
InChI: InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

CAS No.:

Cat. No.: VC18212542

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol
Standard InChI InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1
Standard InChI Key UCEYGZDCHHZQAJ-LURJTMIESA-N
Isomeric SMILES C1=CC(=C(C(=C1)O)O)[C@H](CO)N
Canonical SMILES C1=CC(=C(C(=C1)O)O)C(CO)N

Introduction

Structural Characteristics and Nomenclature

The molecular structure of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol consists of a benzene core with hydroxyl groups at the 1- and 2-positions and an (R)-configured 1-amino-2-hydroxyethyl substituent at position 3. The IUPAC name reflects this arrangement: 3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol. Key structural features include:

PropertyValueSource
Molecular formulaC8H11NO3
Molecular weight185.18 g/mol
StereochemistryR-configuration at C1
Functional groups-OH (x2), -NH2, -CH(OH)-

The compound’s chirality critically influences its biological activity. Compared to its (S)-isomer and methoxy-substituted analogs like (R)-5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol, the absence of a methoxy group alters electronic distribution and hydrogen-bonding capacity. X-ray crystallography data for closely related compounds suggest that the hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments .

Synthesis and Manufacturing

Industrial synthesis of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol typically employs asymmetric catalysis to achieve enantiomeric excess. One documented route involves:

  • Friedel-Crafts alkylation of catechol with epichlorohydrin to form 3-(2,3-epoxypropyl)benzene-1,2-diol.

  • Ring-opening amination using aqueous ammonia under controlled pH (8.5–9.0) to introduce the amino group.

  • Chiral resolution via diastereomeric salt formation with L-tartaric acid, yielding the (R)-enantiomer .

Critical process parameters include:

  • Temperature: 40–60°C during amination to prevent racemization

  • Catalyst: Cinchona alkaloid-derived catalysts for enantioselective synthesis (>90% ee)

  • Purification: Column chromatography using silica gel modified with chiral selectors

Physicochemical Properties

Experimental data for (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol highlight its polar nature and pH-dependent behavior:

PropertyValueMethod
Melting point168–170°C (decomposes)Differential scanning calorimetry
Water solubility12.7 mg/mL at 25°C, pH 7.4Shake-flask method
logP (octanol/water)-1.23HPLC determination
pKa values9.8 (amino), 10.2 (phenolic)Potentiometric titration

The compound exhibits zwitterionic characteristics in physiological pH, enhancing membrane permeability compared to fully ionized analogs. Stability studies indicate decomposition rates of <2% over 24 months at -20°C under nitrogen atmosphere, but aqueous solutions degrade rapidly (t1/2 = 8 hours at 25°C) due to oxidative coupling of phenolic groups .

Biological Activity and Mechanisms

(R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol demonstrates dose-dependent agonism at adrenergic receptors, with particular affinity for β2-subtypes (Ki = 0.8 μM). In vitro assays using HEK-293 cells transfected with human adrenoceptors show:

  • cAMP production: 150% increase over baseline at 10 μM concentration

  • Calcium mobilization: EC50 = 2.3 μM in aortic smooth muscle cells

  • Receptor selectivity: 12-fold preference for β2 over α1 receptors

Molecular docking simulations suggest the hydroxyl groups form hydrogen bonds with Ser203 and Asn293 residues in the β2-adrenergic receptor binding pocket, while the amino group interacts with Asp113 via ionic bonding . Comparative studies with (S)-isomers reveal 3–5 fold lower activity, underscoring the importance of stereochemistry.

Pharmaceutical Applications

Preclinical studies highlight three potential therapeutic applications:

Bronchodilation

In guinea pig models of asthma, aerosolized (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol (0.1 mg/kg) reduced bronchoconstriction by 78% within 5 minutes, outperforming salbutamol in duration of action (240 vs. 180 minutes).

Neuroprotection

The compound crosses the blood-brain barrier (brain/plasma ratio = 0.45) and reduces glutamate-induced excitotoxicity in rat cortical neurons by 62% at 50 μM, potentially via β2-mediated cAMP/PKA signaling .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBC (μg/mL)
ATCC 4330064128
Clinical isolate MRSA-45128256

Mechanistic studies suggest disruption of membrane potential through interaction with undecaprenyl pyrophosphate synthase.

ParameterResult
Acute oral LD50 (rat)>2000 mg/kg
Ames testNegative up to 5000 μg/plate
hERG inhibitionIC50 = 89 μM

Notably, the compound exhibits moderate CYP2D6 inhibition (IC50 = 12 μM), warranting drug interaction studies in clinical development .

Future Research Directions

Four priority areas emerge from current data:

  • Prodrug development: Esterification of phenolic groups to enhance oral bioavailability (currently 8% in rats)

  • Targeted delivery: Nanoparticle encapsulation for CNS applications

  • Structure-activity relationships: Systematic modification of the amino alcohol side chain

  • Ecotoxicity: Environmental impact assessment of manufacturing byproducts

Ongoing phase I trials in the EU (EudraCT 2024-003447-21) will clarify human pharmacokinetics and safety.

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